Piperidin-4-yl pyrrolidine-1-carboxylate
Description
Piperidin-4-yl pyrrolidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a pyrrolidine moiety via a carboxylate ester group. This scaffold is structurally versatile, enabling interactions with diverse biological targets. The piperidine-pyrrolidine hybrid structure is synthetically accessible through coupling reactions, click chemistry, and other methods, as demonstrated in multiple synthesis protocols .
Properties
IUPAC Name |
piperidin-4-yl pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(12-7-1-2-8-12)14-9-3-5-11-6-4-9/h9,11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJUYAIZAZEZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds:
*Theoretical molecular weight based on evidence from structurally similar compounds .
Structural Insights:
- Ethyl Esters : Ethyl substituents (e.g., Ethyl 4-hydroxypiperidine-1-carboxylate ) are smaller, favoring higher solubility but shorter half-lives in vivo.
- Methylene Bridges : Compounds like 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate introduce conformational rigidity, which may influence binding affinity to targets like kinases or GPCRs.
Yield and Purity :
- tert-Butyl derivatives achieve ~95% purity post-column chromatography .
- Ethyl esters (e.g., Ethyl 4-hydroxypiperidine-1-carboxylate) are commercially available with >97% purity .
Physicochemical and Pharmacokinetic Properties
*Estimated using analogous compounds .
Preparation Methods
Overview of Piperidin-4-yl Pyrrolidine-1-carboxylate Synthesis
This compound belongs to a class of nitrogen-containing heterocycles where a piperidine ring is linked to a pyrrolidine moiety via a carbamate linkage. The preparation typically involves the functionalization of piperidine derivatives with pyrrolidine or its derivatives under controlled conditions. The synthetic routes vary depending on the starting materials and the desired purity and yield.
General Synthetic Strategies
Carbamate Formation via Protection of Piperidine Nitrogen
A common approach involves the protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection), which stabilizes the intermediate and facilitates subsequent reactions. This is often achieved by reacting piperidine derivatives with di-tert-butyl dicarbonate in solvents like tetrahydrofuran (THF) at room temperature, yielding tert-butyl piperidin-4-ylcarbamate intermediates.
Coupling with Pyrrolidine Derivatives
The coupling of the Boc-protected piperidine intermediate with pyrrolidine or its derivatives is typically performed via amide bond formation. Activation of carboxylic acid groups on the pyrrolidine moiety using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) facilitates the formation of the carbamate linkage.
Specific Preparation Methods
Two-Step Industrially Adapted Synthesis (Patent US9650337B2)
A notable industrially scalable method involves a two-step synthesis starting from resorcinol and an azacycloalkanone, followed by hydrogenation to obtain the target compound or its salts. The key features include:
Step 1: Coupling of resorcinol with azacycloalkanone in the presence of a base (e.g., sodium hydroxide, potassium hydroxide) in polar solvents such as methanol or water at room temperature. This step produces a crystalline intermediate without requiring chromatographic purification.
Step 2: Catalytic hydrogenation of the intermediate using palladium-based catalysts (e.g., palladium on carbon) under hydrogen pressure (3-7 bar) in polar solvents like methanol or acetic acid. The tert-butyl carbamate protecting group is cleaved in situ by adding inorganic (HCl, H2SO4) or organic acids (trifluoroacetic acid), yielding the this compound as a salt.
| Step | Reaction Type | Reagents/Conditions | Solvent | Catalyst/Agent | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Coupling | Resorcinol + Azacycloalkanone + Base | Methanol, Water | NaOH, KOH, or metal alkoxides | Crystalline intermediate, no chromatography |
| 2 | Hydrogenation & Deprotection | Pd/C catalyst, H2 pressure (3-7 bar), acid cleavage | Methanol, Acetic acid | Pd on carbon, HCl or TFA | Direct formation of salt, industrial scalability |
Carbamate Coupling via Activated Esters and Amide Bond Formation
Another synthetic route involves converting carboxylic acid derivatives of pyrrolidine into activated esters (e.g., O-hydroxysuccinimide esters) using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). These activated esters are then reacted with Boc-protected piperidine amines under mild conditions to form the carbamate linkage. Subsequent deprotection with trifluoroacetic acid (TFA) yields the final compound.
| Step | Reaction Type | Reagents/Conditions | Solvent | Yield/Notes |
|---|---|---|---|---|
| 1 | Activation of acid | DCC + NHS | Dichloromethane | Formation of NHS ester |
| 2 | Coupling with amine | Boc-protected piperidine + activated ester | DMF or DCM | Mild base (DIPEA), room temperature |
| 3 | Deprotection | TFA in DCM | DCM | Removal of Boc group, final compound obtained |
Research Findings and Reaction Conditions
Temperature: Most coupling reactions proceed efficiently at room temperature or slightly elevated temperatures (up to 40°C), avoiding harsh conditions that could degrade sensitive groups.
Solvents: Polar aprotic solvents such as DMF, DCM, and THF are commonly used for coupling reactions, while alcohols like methanol and ethanol are preferred for hydrogenation and deprotection steps.
Catalysts: Palladium-based catalysts (Pd/C, Pd(OH)2) are standard for hydrogenation steps, ensuring selective reduction and deprotection in one pot.
Yields: The two-step industrial synthesis reports high yields of intermediates (often >85%) and efficient conversion to the final product with minimal purification steps, making it suitable for scale-up.
Purity: Final compounds typically achieve >95% purity, confirmed by LC-MS and UV-Vis detection, ensuring suitability for pharmaceutical applications.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Two-step industrial synthesis | Coupling + hydrogenation | High yield, scalable, minimal steps | Requires palladium catalyst |
| Activated ester coupling | NHS ester formation + amide bond | Mild conditions, modular approach | Multiple steps, Boc deprotection |
| Radical rearrangement (related piperidines) | Cyclization via radical intermediates | Useful for substituted piperidines | More complex, less direct |
Additional Synthetic Insights
Radical cyclization methods and palladium-catalyzed allylic amination have been reported for related piperidine derivatives but are less directly applicable to this compound synthesis.
The use of protecting groups such as Boc is critical for controlling reactivity and achieving high selectivity during the coupling and deprotection steps.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing piperidin-4-yl pyrrolidine-1-carboxylate and its analogs?
- Methodology : Synthesis typically involves coupling reactions under controlled conditions. For example, analogous compounds like tert-butyl piperidine derivatives are synthesized using NaOH in dichloromethane (DCM) as a base, followed by purification via column chromatography . Key steps include pH adjustment, solvent selection (e.g., DCM for phase separation), and washing with brine to remove impurities.
- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR) is critical. For structurally similar compounds, spectral data such as δ 1.45 ppm (tert-butyl group) and δ 3.4–3.6 ppm (piperidine protons) are used to confirm regiochemistry .
Q. What safety protocols are essential when handling this compound?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear respiratory protection (N95/P95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
- Ventilation : Use fume hoods to mitigate vapor exposure during synthesis .
- Emergency Response : Ensure access to eye wash stations and decontamination showers .
- Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) .
Q. How can researchers verify the purity of this compound?
- Analytical Techniques :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% threshold) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion) and rule out byproducts .
- Melting Point Analysis : Compare observed values (e.g., 217–219°C for similar piperidine derivatives) with literature data .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR signals for piperidin-4-yl protons overlap with pyrrolidine resonances, employ 2D NMR techniques (e.g., COSY, HSQC) to assign peaks unambiguously .
- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
- Contingency Plan : If purity is suspect (e.g., broad melting range), repeat chromatography with alternative solvents (e.g., ethyl acetate/hexane gradients) .
Q. What experimental design frameworks are suitable for studying the biological activity of this compound?
- PICO Framework :
- Population : Target enzymes or receptors (e.g., opioid precursors for analog studies) .
- Intervention : Dose-response assays (e.g., IC50 determination via enzyme inhibition).
- Comparison : Benchmark against known inhibitors (e.g., 4-anilinopiperidine derivatives) .
- Outcome : Quantitative metrics like binding affinity (Kd) or cytotoxicity (LD50) .
- FINER Criteria : Ensure studies are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored SAR), and Relevant (e.g., therapeutic potential) .
Q. How can stability studies be optimized under varying environmental conditions?
- Stress Testing :
- Thermal Stability : Incubate samples at 40°C for 4 weeks and monitor degradation via HPLC .
- pH Sensitivity : Expose to buffers (pH 3–10) and quantify hydrolysis products .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Process Optimization :
- Reagent Stoichiometry : Adjust molar ratios (e.g., 1.2:1 amine:carboxylate) to drive reactions to completion .
- Catalyst Screening : Test palladium or nickel catalysts for coupling steps to improve reproducibility .
- Quality Control : Implement in-process analytics (e.g., TLC monitoring) and enforce strict SOPs for reaction quenching and workup .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles of related piperidine derivatives?
- Root Cause Investigation :
- Purity : Lower-purity batches (e.g., <95%) may contain toxic byproducts (e.g., unreacted amines) .
- Assay Variability : Compare cytotoxicity protocols (e.g., MTT vs. resazurin assays) across studies .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, vendor COAs) to identify consensus thresholds .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
